Methyl undec-5-enoate
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Overview
Description
Methyl undec-5-enoate, also known as methyl undecenoate, is a bio-based, bifunctional fatty ester with a terminal double bond. It is derived from renewable sources such as castor oil. This compound is known for its high purity and reactivity, making it suitable for various applications in sustainable design, cosmetics, and polymer industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl undec-5-enoate can be synthesized through the esterification of undecenoic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, this compound is produced from castor oil. The process involves the pyrolysis of ricinoleic acid, which is derived from castor oil, to produce undecenoic acid. This acid is then esterified with methanol to yield this compound. The industrial process ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl undec-5-enoate undergoes various chemical reactions, including:
Oxidation: The terminal double bond can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Epoxides and Diols: Formed through oxidation reactions.
Alcohols: Formed through reduction of the ester group.
Amides and Esters: Formed through substitution reactions.
Scientific Research Applications
Methyl undec-5-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl undec-5-enoate involves its reactivity due to the terminal double bond and ester group. The double bond allows for polymerization and metathesis reactions, while the ester group can undergo hydrolysis or transesterification. These reactions enable the compound to act as a building block for various chemical and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl 10-undecenoate
- Undecylenic acid methyl ester
- Ethyl 2,4-decadienoate
- Methyl octanoate
Uniqueness
Methyl undec-5-enoate is unique due to its bifunctional nature, combining a terminal double bond with an ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Properties
CAS No. |
54471-23-7 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl undec-5-enoate |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h7-8H,3-6,9-11H2,1-2H3 |
InChI Key |
VDDLADIPQFIPEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCC(=O)OC |
Origin of Product |
United States |
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